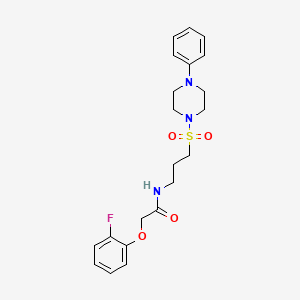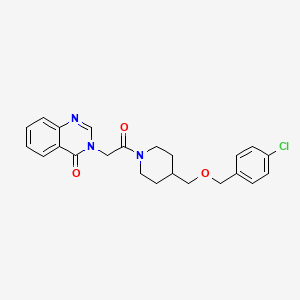
2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide, also known as FPPP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. FPPP belongs to the class of arylpiperazine-based compounds and has been found to have a high affinity for certain receptors in the brain and central nervous system. In
Aplicaciones Científicas De Investigación
Photoreactions in Different Solvents
A study by Watanabe, Fukuyoshi, and Oda (2015) investigated the photoreactions of a similar compound, flutamide, in various solvents. Their findings indicate that different solvents can significantly alter the photoreactions and the resulting products of such compounds. This is relevant for understanding the behavior of 2-(2-fluorophenoxy)-N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)acetamide under different conditions (Watanabe, Fukuyoshi, & Oda, 2015).
Radioligand Imaging
Dollé et al. (2008) synthesized a radioligand that could be labeled with fluorine-18 for positron emission tomography (PET) imaging. This research is significant because it demonstrates the potential of fluorine-containing compounds like this compound in the field of diagnostic imaging (Dollé et al., 2008).
Immunomodulatory Properties
A study by Wang et al. (2004) on a similar compound, N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide, highlights its potential as an immunomodulator. This compound was found to enhance the immune response to tumors in mice, indicating the possibility of similar compounds being used to modulate immune responses for therapeutic purposes (Wang et al., 2004).
Anti-Epileptic Drug Candidate
Tanaka et al. (2019) identified a compound with a similar structure as a promising candidate for an anti-epileptic drug. This indicates the potential of this compound in the treatment of neurological disorders like epilepsy (Tanaka et al., 2019).
Synthesis and Characterization
Yang Man-li (2008) conducted a study on the synthesis and characterization of novel acetamide derivatives, which are structurally similar to this compound. This research contributes to the understanding of the synthesis processes and physical properties of such compounds (Yang Man-li, 2008).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[3-(4-phenylpiperazin-1-yl)sulfonylpropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN3O4S/c22-19-9-4-5-10-20(19)29-17-21(26)23-11-6-16-30(27,28)25-14-12-24(13-15-25)18-7-2-1-3-8-18/h1-5,7-10H,6,11-17H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKZZZAYMLDXATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCCNC(=O)COC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2959873.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2959876.png)
![1-methyl-3-(2-methylallyl)-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2959877.png)
![2,5-Dimethyl-N-[[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl]furan-3-carboxamide](/img/structure/B2959880.png)
![3-[(Benzenesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B2959882.png)
![2-(4-fluorophenyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2959883.png)

![2-methoxy-4,5-dimethyl-N-[3-(trifluoromethyl)phenyl]benzene-1-sulfonamide](/img/structure/B2959890.png)

![1-(4-Bromophenyl)sulfonyl-2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2959894.png)